2-(Diethylamino)butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

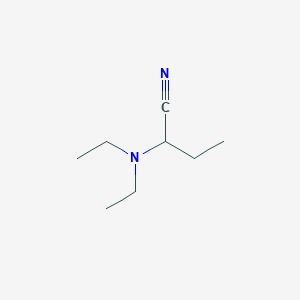

2-(Diethylamino)butanenitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with a diethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)butanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ]

From Amides: Nitriles can be made by dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). The reaction removes water from the amide group, leaving a nitrile group.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

Oxidation: Nitriles can undergo oxidation reactions, although these are less common compared to other functional groups.

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium or potassium cyanide in ethanol for the formation of nitriles from halogenoalkanes.

Major Products:

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Diethylamino)butanenitrile serves as a vital intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Formation of Stable Intermediates : The compound can undergo various reactions to yield stable intermediates that are crucial in the development of pharmaceuticals and other organic compounds.

Pharmaceutical Development

The compound is utilized in pharmaceutical research due to its ability to form stable intermediates essential for drug synthesis. Notably:

- Inhibition Studies : In research involving inhibitors of enzymes like 15-prostaglandin dehydrogenase, derivatives of this compound have demonstrated promising results in enhancing tissue recovery post-bone marrow transplantation .

Case Study: Bone Marrow Transplantation

In a study involving mice, a derivative of this compound was shown to double prostaglandin E2 levels, significantly improving recovery rates of neutrophils and platelets after bone marrow transplantation . This finding suggests potential applications in reducing morbidity associated with such procedures.

Material Science

The compound is also important in the field of material science:

- Polymer Synthesis : It is involved in the creation of polymers with specific properties, particularly those that respond to environmental stimuli such as temperature and pH changes.

Example Application

Hydrogels synthesized from poly((2-dimethylamino)ethyl methacrylate)/poly(N,N-diethylacrylamide) have shown excellent swelling and deswelling rates, making them suitable for biomedical applications.

Biomedical Engineering

In biomedical engineering, this compound is employed in the development of drug delivery systems:

- Amphiphilic Block Copolymer Micelles : These micelles can encapsulate therapeutic agents like quercetin, which has antioxidant and anti-inflammatory properties.

Characterization of Micelles

| Property | Value |

|---|---|

| Drug Loading Capacity | High |

| Release Profile | Controlled release under physiological conditions |

Thermochemical Studies

The compound is also used in thermochemical studies to gather data on gas-phase and condensed-phase thermochemistry:

- Thermophysical Data Collection : Advanced analytical techniques are employed to measure thermophysical properties, contributing valuable data for computational chemistry and kinetics databases.

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)butanenitrile involves its interaction with various molecular targets. The cyano group is highly polar, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the compound can act as a precursor to other functional groups. The diethylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Vergleich Mit ähnlichen Verbindungen

Butanenitrile: A simpler nitrile without the diethylamino substitution.

2-(Dimethylamino)butanenitrile: Similar structure but with dimethylamino instead of diethylamino group.

2-(Diethylamino)propanenitrile: Similar structure but with a propanenitrile backbone instead of butanenitrile.

Uniqueness: 2-(Diethylamino)butanenitrile is unique due to the presence of both the diethylamino and cyano groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Biologische Aktivität

2-(Diethylamino)butanenitrile, also known by its CAS number 16250-35-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound is characterized by its diethylamino group attached to a butanenitrile backbone. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Antimicrobial Activity

A study investigating the antimicrobial properties of various nitriles found that this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Cytotoxic Effects

Research published in Organic & Biomolecular Chemistry indicated that derivatives of butanenitriles, including this compound, exhibited cytotoxic effects on several cancer cell lines. The IC50 values ranged from 20 to 100 µM depending on the specific cell line tested, indicating a dose-dependent response .

Neurotransmitter Modulation

Preliminary studies suggest that compounds with diethylamino groups may enhance the release of certain neurotransmitters such as dopamine and norepinephrine in neuronal cultures. This modulation could have implications for neuropharmacological applications .

Toxicological Profile

The safety profile of this compound has been assessed in various studies:

Eigenschaften

IUPAC Name |

2-(diethylamino)butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-8(7-9)10(5-2)6-3/h8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWMPTWEWTXOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341553 |

Source

|

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16250-35-4 |

Source

|

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.